molecular formula C10H16F3IO B13075833 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane

Cat. No.: B13075833
M. Wt: 336.13 g/mol
InChI Key: HZSJAUVLWFOABS-UHFFFAOYSA-N
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Description

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is a chemical compound with the molecular formula C₁₀H₁₆F₃IO and a molecular weight of 336.13 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoroethoxy group attached to a cyclooctane ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding trifluoroethoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclooctane derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and trifluoroethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is unique due to its combination of a cyclooctane ring with both iodine and trifluoroethoxy substituents. This unique structure imparts specific chemical and physical properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C10H16F3IO

Molecular Weight

336.13 g/mol

IUPAC Name

1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane

InChI

InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2

InChI Key

HZSJAUVLWFOABS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OCC(F)(F)F)I

Origin of Product

United States

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